

An In-depth Technical Guide to 2-Dodecylphenol for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Dodecylphenol*

Cat. No.: B3029102

[Get Quote](#)

This guide provides a comprehensive overview of **2-dodecylphenol** (CAS No. 5284-29-7), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, physicochemical properties, synthesis, applications, and safety protocols, grounding all information in authoritative scientific data.

Core Identification and Molecular Structure

2-Dodecylphenol, also known as 2-laurylphenol or o-dodecylphenol, is an organic compound classified as an alkylphenol.^{[1][2][3]} Its unique properties, stemming from the presence of a long aliphatic chain on a phenolic ring, make it a valuable precursor in various industrial and research applications.^[2]

CAS Number: 5284-29-7^{[1][3]}

Molecular Formula: C₁₈H₃₀O^[1]

Molecular Weight: 262.43 g/mol ^{[1][2]}

The molecular structure consists of a phenol ring where a hydrogen atom at the ortho-position is substituted with a dodecyl group, a 12-carbon alkyl chain. This combination of an aromatic, hydrophilic head (the phenol group) and a long, lipophilic tail (the dodecyl chain) imparts amphiphilic properties to the molecule.

Caption: Molecular Structure of **2-Dodecylphenol**

Physicochemical Properties

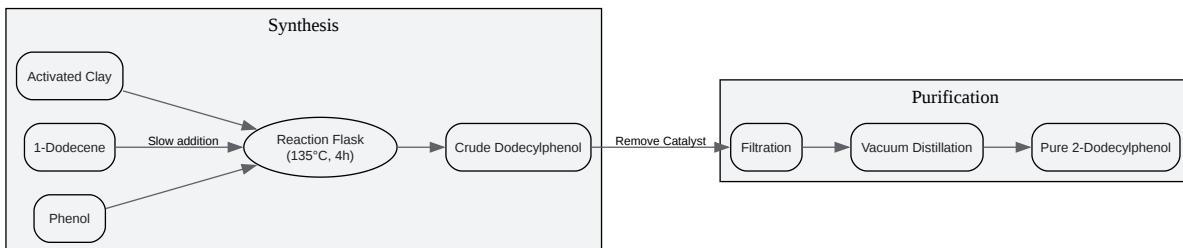
A comprehensive understanding of the physicochemical properties of **2-dodecylphenol** is essential for its application in research and development. The following table summarizes key data from various sources.

Property	Value	Source(s)
Appearance	White or Colorless to Light yellow to Light orange powder to lump to clear liquid.	[4]
Melting Point	39 °C	[2]
Boiling Range	approx. 300 – 340°C	[5]
Density	approx. 0.94 g/cm ³ at 20°C	[5]
Water Solubility	1.54 mg/dm ³	[5]
Solubility	Soluble in organic solvents like aliphatic alcohols, ketones, esters, and aliphatic hydrocarbons.	[2][5]
Vapor Pressure	0.0000023 mmHg	[1]
Flash Point	approx. 160°C	[5]
Auto-ignition Temperature	approx. 400°C	[5]

Synthesis and Purification

The industrial synthesis of dodecylphenol typically involves the alkylation of phenol with an alkene, such as 1-dodecene or propylene tetramer, in the presence of an acid catalyst.[5][6] The choice of catalyst and reaction conditions can influence the isomeric distribution of the product.

Experimental Protocol: Synthesis of Dodecyl Phenol


This protocol is based on a documented synthesis method for dodecyl phenol.[\[6\]](#)

Materials:

- Phenol (325 g)
- 1-Dodecene (575 g)
- Dried activated clay (e.g., Galeonite #136) (30 g)
- 2-liter four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.

Procedure:

- To the 2-liter four-necked flask, add 325 g of phenol and 30 g of dried activated clay.
- Heat the mixture to 135°C with agitation.
- Slowly add 575 g of 1-dodecene to the mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C.
- After the addition is complete, continue to stir the reaction mixture at 135°C for an additional hour to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the activated clay catalyst.
- The crude dodecyl phenol is then purified by vacuum distillation to yield the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of dodecylphenol.

Reactivity and Stability

2-Dodecylphenol exhibits reactivity characteristic of phenols. The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. The aromatic ring can undergo electrophilic substitution reactions, with the hydroxyl group and the ortho-dodecyl group influencing the position of substitution.

Stability: The compound is stable under normal ambient temperature and pressure.^[7] However, it is advisable to avoid direct heating, sunlight, and contamination.^[7] It can be air-sensitive and should be stored under an inert gas in a cool, dark place.^[4]

Incompatible Materials: **2-Dodecylphenol** can react with strong reducing agents to generate flammable hydrogen gas.^[8] It is also incompatible with strong bases and sulfuric acid.^[8]

Applications in Research and Development

While primarily used as a chemical intermediate in industrial applications, **2-dodecylphenol** and its derivatives have potential applications in research and drug development.

- **Precursor for Surfactants and Emulsifiers:** Its amphiphilic nature makes it a valuable starting material for the synthesis of non-ionic surfactants, which are used in various formulations,

including detergents and industrial cleaners.[2]

- Lubricant Additives: It is used as an additive in lubricating oils to improve thermal stability and resistance to oxidation.[2]
- Intermediate in Chemical Synthesis: **2-Dodecylphenol** serves as an intermediate in the production of antioxidants, resins, fungicides, and bactericides.[1] Its potential as a building block in the synthesis of more complex molecules for pharmaceutical applications is an area of interest.
- Potential for Drug Discovery: The alkylphenol scaffold is present in some biologically active molecules. The long alkyl chain of **2-dodecylphenol** can be exploited to modulate the lipophilicity and membrane permeability of potential drug candidates.

Analytical Methods

Accurate and reliable analytical methods are crucial for the characterization and quality control of **2-dodecylphenol**.

- Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a common method for the analysis of phenols.[9] For GC analysis, derivatization may be necessary to improve volatility and peak shape.[10]
- High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is another effective technique for the separation and quantification of phenolic compounds.[11]

Typical GC-FID Conditions for Phenol Analysis:

- Column: HP-5 MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[9]
- Injector Temperature: 220°C[9]
- Oven Temperature Program: Initial 40°C (hold 2 min), ramp to 190°C at 10°C/min, then to 220°C (hold 5 min).[9]
- Detector Temperature (FID): 220°C[9]

- Carrier Gas: Helium[9]

Safety and Toxicology

2-Dodecylphenol requires careful handling due to its potential health and environmental hazards.

Hazard Classification:

- Skin Corrosion/Irritation: Causes skin irritation.[4] Some data suggests it can cause severe skin burns.[1][7]
- Eye Damage/Irritation: Causes serious eye irritation.[4] Some data indicates it can cause serious eye damage.[1][7]
- Reproductive Toxicity: May damage fertility.[7][12]
- Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[7]

Handling Precautions:

- Avoid contact with skin and eyes.[7]
- Wear protective gloves, protective clothing, eye protection, and face protection.[4][7]
- Use in a well-ventilated area.
- Wash hands thoroughly after handling.[4]

First Aid Measures:

- If on skin: Wash with plenty of water.[4] If skin irritation occurs, get medical advice/attention. [4]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

Isomeric Considerations

It is important to note that commercial "dodecylphenol" is often a mixture of isomers, with the dodecyl group attached at different positions on the phenol ring (ortho, meta, para) and with varying degrees of branching in the alkyl chain.[\[5\]](#)[\[13\]](#) The properties and toxicological profiles of these isomers can differ. For research and development purposes, it is crucial to use a well-characterized isomer, such as **2-dodecylphenol**, to ensure the reproducibility of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Dodecylphenol | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 2-Dodecylphenol | 5284-29-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Dodecylphenol - PCC Group [products.pcc.eu]
- 6. Synthesis routes of 2-Dodecylphenol [benchchem.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. journal.gnest.org [journal.gnest.org]
- 10. epa.gov [epa.gov]
- 11. Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cglapps.chevron.com [cglapps.chevron.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Dodecylphenol for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3029102#2-dodecylphenol-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com